molecular formula C20H30O4 B1668641 Caffeic acid undecyl ester CAS No. 325148-07-0

Caffeic acid undecyl ester

Cat. No. B1668641
M. Wt: 334.4 g/mol
InChI Key: DIAOJQJAZSZGDC-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAUE is an inhibitor of telomerase activity in NALM-6 human B-cell leukemia cells.

Scientific Research Applications

Anti-Inflammatory and Antioxidant Activities

Caffeic acid esters, including caffeic acid undecyl ester, have been studied for their anti-inflammatory and antioxidant activities. The length and size of the alkyl moiety in caffeic acid esters, such as undecyl caffeate, significantly influence their ability to inhibit nitric oxide production in macrophage cells, indicating a potential role in anti-inflammatory processes (Uwai et al., 2008).

Anticancer Properties

Caffeic acid undecyl ester has shown potent anticancer properties, especially in leukemia cells. It induces apoptosis in these cells through mitochondrial damage and caspase-dependent pathways, suggesting its potential as an anti-leukemic agent (Tomizawa et al., 2012). Additionally, it inhibits DNA synthesis and telomerase activity in leukemia cells, further supporting its cytotoxic effects in cancer treatment (Tomizawa et al., 2013).

Neurotrophic Effects

Caffeic acid esters have been explored for their neurotrophic effects, which may be beneficial in treating neurodegenerative diseases. They modulate key signaling pathways in neuronal cells, like ERK1/2 and Akt pathways, promoting survival and differentiation (Hosseini et al., 2018).

Antimicrobial Properties

Some caffeic acid derivatives exhibit antimicrobial activities against various microbial pathogens. These compounds, including caffeic acid undecyl ester, could potentially serve as antimicrobial agents, offering an alternative strategy to combat microbial pathogenesis and chronic infections (Khan et al., 2021).

Synthesis and Chemical Properties

The synthesis and chemical properties of caffeic acid esters, including caffeic acid undecyl ester, have been a subject of research, focusing on enhancing their stability and solubility for various applications, including in the food and cosmetic industries (Liu et al., 2022).

properties

CAS RN

325148-07-0

Product Name

Caffeic acid undecyl ester

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

undecyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C20H30O4/c1-2-3-4-5-6-7-8-9-10-15-24-20(23)14-12-17-11-13-18(21)19(22)16-17/h11-14,16,21-22H,2-10,15H2,1H3/b14-12+

InChI Key

DIAOJQJAZSZGDC-WYMLVPIESA-N

Isomeric SMILES

CCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O

SMILES

CCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O

Canonical SMILES

CCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

caffeic acid undecyl ester
CAUE compound
undecyl caffeate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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